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Compound of Interest

Compound Name:
6-bromo-1-methyl-1H-

pyrazolo[4,3-b]pyridine

Cat. No.: B1519349 Get Quote

An In-Depth Technical Guide to 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: A Core

Scaffold for Modern Drug Discovery

Introduction: The landscape of modern medicinal chemistry is defined by the strategic use of

"privileged scaffolds"—molecular frameworks that can be readily modified to interact with a

wide range of biological targets. Among these, the pyrazolopyridine core, a fused bicyclic

heterocycle, has emerged as a cornerstone in the development of targeted therapies. This

guide focuses on a key derivative, 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a

compound whose specific substitution pattern makes it an exceptionally valuable starting

material for synthesizing potent and selective inhibitors for critical disease targets, particularly

in oncology and immunotherapy.

The strategic placement of a bromine atom at the 6-position provides a versatile chemical

handle for introducing molecular complexity via cross-coupling reactions.[1] Simultaneously, the

N1-methylation of the pyrazole ring locks the tautomeric form, providing a consistent structural

element for molecular modeling and predictable target engagement. This guide, intended for

researchers, medicinal chemists, and drug development scientists, will provide an in-depth

exploration of this compound's properties, a robust synthesis protocol, its pivotal role in the

development of next-generation cancer immunotherapies, and essential safety considerations.
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Part 1: Physicochemical Properties and
Identification
The unique identity and characteristics of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine are

fundamental to its application. The table below summarizes its key identifiers and computed

properties.

Property Value

CAS Number 1150617-56-3

Molecular Formula C₇H₆BrN₃

Molecular Weight 212.05 g/mol

IUPAC Name 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

SMILES CN1C2=C(C=N1)N=CC(=C2)Br

InChI Key LTMUVAQITSJBGQ-UHFFFAOYSA-N

Part 2: Synthesis Protocol and Mechanistic
Rationale
The synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is typically achieved through

the N-methylation of its precursor, 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1150617-54-1).

The following protocol is a robust method based on established principles of heterocyclic

chemistry.

Experimental Protocol: N-Methylation of 6-bromo-1H-
pyrazolo[4,3-b]pyridine
Objective: To regioselectively add a methyl group to the N1 position of the pyrazole ring.

Materials and Reagents:

6-bromo-1H-pyrazolo[4,3-b]pyridine
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Sodium hydride (NaH), 60% dispersion in mineral oil

Methyl iodide (CH₃I)

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Step-by-Step Methodology:

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert nitrogen

atmosphere, add 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq).

Solvent Addition: Add anhydrous THF (or DMF) to the flask to dissolve the starting material.

The volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1

eq) portion-wise.

Causality Explanation:Sodium hydride is a strong, non-nucleophilic base. It is used to

deprotonate the acidic N-H of the pyrazole ring, forming a sodium salt. This step is critical

as it generates the nucleophilic pyrazolide anion, which will subsequently attack the

methylating agent. Performing this at 0 °C controls the exothermic reaction and prevents

potential side reactions.

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room

temperature and stir for an additional 30-60 minutes to ensure complete deprotonation. The

reaction may become a thicker suspension.
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Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq)

dropwise via syringe.

Causality Explanation:Methyl iodide is a potent electrophile and the classic Sₙ2

methylating agent. The pyrazolide anion attacks the electron-deficient methyl carbon,

displacing the iodide leaving group to form the N-C bond. Adding it dropwise at 0°C helps

manage the exothermicity of the reaction.

Reaction Completion: Allow the reaction to slowly warm to room temperature and stir

overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC)

or LC-MS until the starting material is consumed.

Workup and Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully

quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3x volumes).

Washing: Combine the organic layers and wash sequentially with water and then brine.

Causality Explanation:The water wash removes inorganic salts (like NaI and excess

NH₄Cl), while the brine wash helps to remove residual water from the organic layer,

improving drying efficiency.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 6-bromo-1-
methyl-1H-pyrazolo[4,3-b]pyridine.
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Synthesis Workflow

6-bromo-1H-pyrazolo[4,3-b]pyridine Deprotonation1. NaH, THF, 0°C Methylation2. CH3I, 0°C to RT Purification

3. Workup & Column
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Inhibitor Derivatization Workflow

6-Bromo-1-methyl-1H-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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